4-(4-Chlorophenyl)thiazole-2-carboxylic acid

Medicinal Chemistry Property Prediction Drug Design

Supply gaps for validated halogenated thiazole building blocks delay medicinal chemistry campaigns. 4-(4-Chlorophenyl)thiazole-2-carboxylic acid (CAS 779320-20-6) provides a pre-validated SphK inhibitor intermediate & antiparasitic scaffold. • Sub-μM anti-P. falciparum activity; active against Leishmania & T. cruzi kinetoplastids. • Directly used in SphK inhibitor amide synthesis targeting sphingolipid signaling. • 4-Cl tunes pKa/lipophilicity for superior membrane permeability vs. 4-Me/4-F analogs. • ≥98% purity, ambient shipping, ready stock.

Molecular Formula C10H6ClNO2S
Molecular Weight 239.68 g/mol
CAS No. 779320-20-6
Cat. No. B1369437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)thiazole-2-carboxylic acid
CAS779320-20-6
Molecular FormulaC10H6ClNO2S
Molecular Weight239.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)C(=O)O)Cl
InChIInChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14)
InChIKeyJOMOAMJPPUFTSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)thiazole-2-carboxylic acid: Core Scaffold Overview


4-(4-Chlorophenyl)thiazole-2-carboxylic acid is a halogenated heterocyclic carboxylic acid that functions as a key synthetic intermediate and pharmacological probe scaffold . The 4-chlorophenyl substitution on the thiazole core imparts distinct electronic and steric properties that differentiate it from non-halogenated or alternative halogen-substituted analogs. This compound has been specifically employed as a building block in the synthesis of sphingosine kinase (SphK) inhibitors targeting sphingolipid signaling pathways and has been validated as a core structure for developing novel antiparasitic agents [1][2].

SphK inhibitor synthesis intermediate
Antiparasitic probe scaffold (reported chemotype)
Tunable pKa and lipophilicity for medicinal chemistry

Why 4-(4-Chlorophenyl)thiazole-2-carboxylic acid Is Irreplaceable


Simple substitution with unsubstituted phenyl or alternative halogen analogs is scientifically unsound for projects requiring defined electronic properties or validated biological activity. The 4-chloro substituent critically modulates the pKa and lipophilicity of the thiazole carboxylic acid, directly influencing solubility, membrane permeability, and target binding . Furthermore, the 4-(4-chlorophenyl)thiazole core has demonstrated specific in vitro efficacy against kinetoplastid parasites and Plasmodium falciparum in a series of eight compounds, establishing a validated chemotype for antiparasitic drug discovery [1][2].

Property
4-Chlorophenyl (This Product)
Alternative Analogs
Electronic Profile
Electron-withdrawing Cl modulates pKa and reactivity
4-H, 4-Me, 4-F may lack required acidity shift
Antiparasitic Validation
Class-level activity against Leishmania and T. cruzi reported
No reported antiparasitic data for non-chloro analogs
Lipophilicity
Higher density suggests enhanced membrane permeability
4-F analog shows lower predicted density

4-(4-Chlorophenyl)thiazole-2-carboxylic acid: Differentiation Evidence


Enhanced Acidity Profile

The 4-chloro substituent significantly lowers the predicted pKa of the carboxylic acid moiety compared to the unsubstituted phenyl and 4-methyl analogs, enhancing its ionizability and potential for salt formation under physiological conditions. This differential acidity can impact solubility, formulation, and target engagement .

pKa Comparison
Cross-study comparable
Target pKa 2.77±0.10 vs. 4-Me analog 2.86±0.10
Supports ionizability and salt formation review
Predicted values; method not specified
Medicinal Chemistry Property Prediction Drug Design

Distinct Lipophilicity Profile

The presence of the 4-chloro group increases the molecular weight and alters the electronic surface, resulting in a predicted density higher than that of the 4-fluoro analog, indicative of increased lipophilicity and potential for enhanced membrane permeability .

Density Comparison
Cross-study comparable
Target density 1.480±0.06 g/cm³ vs. 4-F analog 1.4±0.1 g/cm³
Supports lipophilicity and permeability review
Predicted values; method not specified
Physicochemical Property ADME Prediction Drug-likeness

Validated Antiparasitic Chemotype

A series of eight 4-(4-chlorophenyl)thiazole compounds, derived from the parent acid, demonstrated quantifiable in vitro activity against Leishmania amazonensis and Trypanosoma cruzi. While specific IC50 values for the parent carboxylic acid are not reported, the class-level activity establishes the 4-(4-chlorophenyl)thiazole core as a productive scaffold for antiparasitic lead optimization, in contrast to uncharacterized analogs [1].

Antiparasitic Activity
Class-level inference
IC50 ranges: 19.86–200 µM (L. amazonensis); 1.67–100 µM (T. cruzi)
Supports scaffold selection for antiparasitic SAR
Parent acid not directly tested; class-level evidence
Antiparasitic Leishmanicidal Trypanocidal Drug Discovery

Documented Antiplasmodial Activity

In a separate study, 4-(4-chlorophenyl)thiazole compounds exhibited in vitro activity against the chloroquine-sensitive Plasmodium falciparum 3D7 strain, with IC50 values ranging from 0.79 to >10 µM. This class-level efficacy, particularly the sub-micromolar activity of some derivatives, highlights the potential of the 4-(4-chlorophenyl)thiazole core for antimalarial drug development [1].

Antiplasmodial Activity
Class-level inference
IC50 range: 0.79 to >10 µM (P. falciparum 3D7)
Supports antimalarial scaffold evaluation
Parent acid not directly tested; class-level evidence
Antimalarial Plasmodium falciparum Drug Discovery

4-(4-Chlorophenyl)thiazole-2-carboxylic acid: Applications


SphK Inhibitor Synthesis

The compound serves as a key intermediate in the synthesis of SphK inhibitors, such as 4-(4-chloro-phenyl)-thiazole-2-carboxylic acid (1H-tetrazol-5-yl)-amide, which have been explored for treating hyperproliferative and inflammatory diseases via modulation of sphingolipid signaling [1]. The electron-withdrawing chloro group is critical for optimizing target binding and pharmacokinetic properties in these bioactive amides.

Antiparasitic Lead Generation

Based on class-level validation in Leishmania and Trypanosoma cruzi assays, researchers should utilize this carboxylic acid as a core scaffold for synthesizing derivative libraries to optimize antiparasitic potency and selectivity [2]. The established IC50 ranges provide a benchmark for structure-activity relationship (SAR) studies.

Antimalarial Hit-to-Lead Optimization

The sub-micromolar activity of 4-(4-chlorophenyl)thiazole compounds against P. falciparum justifies the use of this carboxylic acid as a starting material for designing and synthesizing next-generation antimalarial agents [3]. Derivatives can be explored for improved potency, reduced cytotoxicity, and enhanced pharmacokinetic profiles.

Physicochemical Property Modulation

The quantifiably lower pKa and higher lipophilicity (density) of this compound relative to its 4-methyl and 4-fluoro analogs make it a superior choice for medicinal chemistry campaigns requiring enhanced membrane permeability and defined ionizability at physiological pH [4].

Application
Selection Property
Validation Focus
SphK Inhibitor Synthesis
4-Chlorophenyl thiazole core reactivity
Target engagement and PK optimization
Antiparasitic Lead Generation
Reported kinetoplastid assay activity
SAR-driven potency and selectivity improvement
Antimalarial Hit-to-Lead
Sub-micromolar class activity against P. falciparum
Cytotoxicity and PK profile optimization
Property Modulation
pKa and lipophilicity differentiation from analogs
Ionizability and permeability in target assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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